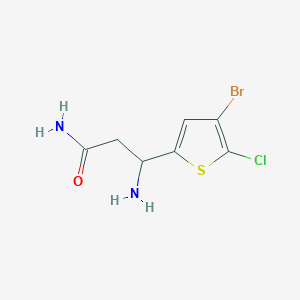![molecular formula C16H30N2O3 B13242977 tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate: is a complex organic compound with the molecular formula C16H30N2O3 and a molecular weight of 298.42 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a morpholine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 1,5-diaminopentane and suitable reagents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a cyclization reaction, often using reagents like ethylene oxide or similar compounds.
Attachment of the tert-Butyl Group: The tert-butyl group is attached to the piperidine ring through alkylation reactions, using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxylate group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate
- tert-Butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- tert-Butyl 5-nitrothiophene-2-carboxylate
Uniqueness:
- The presence of both a morpholine and piperidine ring in the same molecule.
- The specific stereochemistry (2R,6S) of the compound.
- The combination of functional groups, including the tert-butyl and carboxylate groups, which contribute to its unique reactivity and potential applications .
Properties
Molecular Formula |
C16H30N2O3 |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 5-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-11-9-18(10-12(2)20-11)14-6-13(7-17-8-14)15(19)21-16(3,4)5/h11-14,17H,6-10H2,1-5H3/t11-,12+,13?,14? |
InChI Key |
OSLAIEBVBCOZQY-VTXSZYRJSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2CC(CNC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
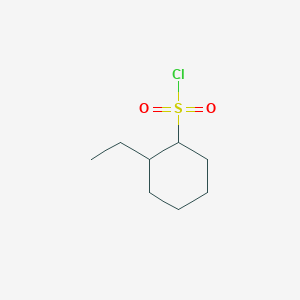
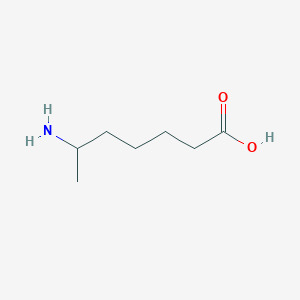

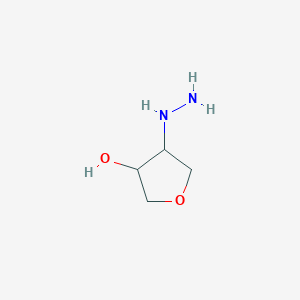
![5,8-Dioxaspiro[3.4]octan-6-ylmethanol](/img/structure/B13242925.png)
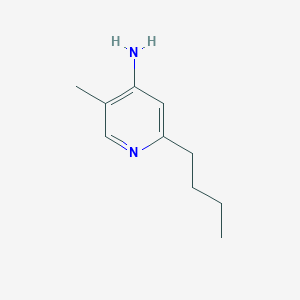
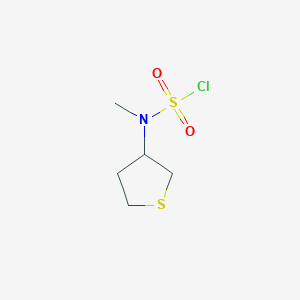
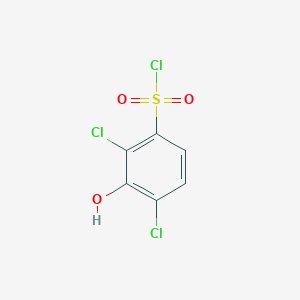
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
